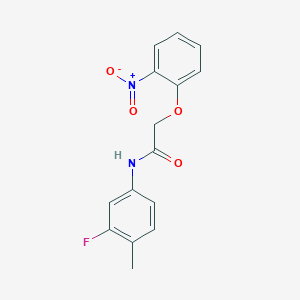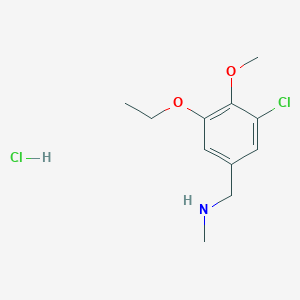![molecular formula C19H24N2O3S B4167217 N-(3-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4167217.png)
N-(3-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide
Vue d'ensemble
Description
N-(3-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide, commonly known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It is a potent and selective inhibitor of class I HDACs and has been extensively studied for its potential therapeutic applications in various diseases, including cancer.
Mécanisme D'action
MS-275 exerts its anticancer effects by inhibiting the activity of class I HDACs, which are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC activity, MS-275 increases the acetylation of histone proteins, leading to chromatin relaxation and transcriptional activation of tumor suppressor genes. MS-275 also inhibits the activity of other non-histone proteins, such as heat shock protein 90 (HSP90), which are involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
MS-275 has been shown to induce various biochemical and physiological effects in cancer cells, including the upregulation of tumor suppressor genes, the downregulation of oncogenes, the induction of cell cycle arrest, and the inhibition of angiogenesis. MS-275 has also been shown to induce differentiation in cancer cells, leading to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
MS-275 has several advantages for lab experiments, including its potency, selectivity, and ease of use. However, MS-275 has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
Several future directions for MS-275 research include the development of more potent and selective HDAC inhibitors, the optimization of MS-275 pharmacokinetic properties, the investigation of MS-275 in combination with other anticancer agents, and the exploration of MS-275 in other diseases, such as neurodegenerative diseases and inflammatory disorders.
In conclusion, MS-275 is a potent and selective HDAC inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer. MS-275 exerts its anticancer effects by inhibiting the activity of class I HDACs, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes. MS-275 has several advantages for lab experiments, including its potency, selectivity, and ease of use. However, MS-275 has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties. Several future directions for MS-275 research include the development of more potent and selective HDAC inhibitors, the optimization of MS-275 pharmacokinetic properties, and the investigation of MS-275 in other diseases.
Applications De Recherche Scientifique
MS-275 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, leading to the inhibition of tumor growth. Moreover, MS-275 has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.
Propriétés
IUPAC Name |
N-(3-methylbutyl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14(2)12-13-20-19(22)17-6-4-5-7-18(17)21-25(23,24)16-10-8-15(3)9-11-16/h4-11,14,21H,12-13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOUDVJIGVYKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{[2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoyl]amino}benzoate](/img/structure/B4167142.png)
![4-(benzyloxy)-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4167144.png)

![2-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4167149.png)

![2-(3-methoxy-4-propoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4167153.png)
![4-iodo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4167172.png)

amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4167175.png)
![N-[4-acetyl-1-cyclopentyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide](/img/structure/B4167178.png)
![4'-(2,4-dichlorobenzyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4167185.png)
![4'-(4-nitrobenzyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4167190.png)
![methyl 4-chloro-3-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4167192.png)
![1,2-diphenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4167209.png)